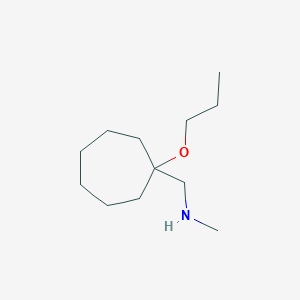
3,5-Difluoro-4-(piperidin-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-(piperidin-4-yl)pyridine is a fluorinated pyridine derivative that features a piperidine ring attached to the pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(piperidin-4-yl)pyridine typically involves the nucleophilic substitution of fluorine atoms on a pyridine ring. One common method starts with the reaction of pentafluoropyridine with sodium azide to form 3,5-difluoro-2,4,6-triazidopyridine, which is then further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(piperidin-4-yl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Hydrogenation: The compound can be hydrogenated using catalysts such as rhodium on carbon (Rh/C) to reduce the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, basic conditions.
Hydrogenation: Rhodium on carbon (Rh/C), acetic acid, high pressure and temperature.
Major Products
The major products formed from these reactions include various substituted pyridines and reduced pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Difluoro-4-(piperidin-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anticancer activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the pyridine ring enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with different substituents.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with a similar pyridine core.
Uniqueness
3,5-Difluoro-4-(piperidin-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and the piperidine ring enhances its reactivity and potential as a pharmacologically active compound.
Properties
Molecular Formula |
C10H12F2N2 |
|---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
3,5-difluoro-4-piperidin-4-ylpyridine |
InChI |
InChI=1S/C10H12F2N2/c11-8-5-14-6-9(12)10(8)7-1-3-13-4-2-7/h5-7,13H,1-4H2 |
InChI Key |
AWFODACSEUCKGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=NC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13534719.png)


![3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine](/img/structure/B13534730.png)


![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B13534742.png)


